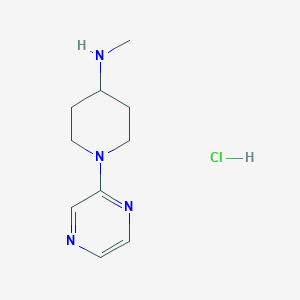

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-pyrazin-2-ylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10;/h4-5,8-9,11H,2-3,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDGLFHNTWBWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420895-44-8 | |

| Record name | N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 1-(Pyrazin-2-yl)piperidin-4-amine

This intermediate is generally prepared by nucleophilic substitution or coupling reactions involving pyrazine derivatives and piperidin-4-amine or its protected forms.

Method A: Nucleophilic Aromatic Substitution

- Starting from 2-chloropyrazine, reaction with piperidin-4-amine under basic conditions can afford 1-(pyrazin-2-yl)piperidin-4-amine.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and heating to promote substitution.

- Protection of the amine group on piperidine may be necessary to avoid side reactions.

Method B: Palladium-Catalyzed Coupling

- Buchwald–Hartwig amination of 2-halopyrazine with piperidin-4-amine or its derivatives.

- Catalysts such as Pd(OAc)2 with appropriate ligands (e.g., BINAP) are used.

- This method offers high regioselectivity and yields.

N-Methylation of 1-(Pyrazin-2-yl)piperidin-4-amine

-

- The primary amine is treated with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to selectively methylate the nitrogen.

- This method provides mild conditions and good selectivity for mono-methylation.

Alkylation with Methyl Halides

- Direct alkylation using methyl iodide or methyl bromide in the presence of a base.

- This approach requires careful control to avoid over-alkylation.

Formation of Hydrochloride Salt

- The free base N-methyl-1-(pyrazin-2-yl)piperidin-4-amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).

- The resulting hydrochloride salt precipitates out and is collected by filtration.

- Salt formation improves compound stability, handling, and purity.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloropyrazine, piperidin-4-amine, DMF, heat | 65–75 | Requires protection of amine; moderate heating |

| Pd-catalyzed coupling | 2-bromopyrazine, piperidin-4-amine, Pd catalyst, base, solvent | 80–90 | High regioselectivity and yield |

| Reductive methylation | Formaldehyde, NaBH3CN, MeOH, room temp | 85–95 | Selective mono-methylation |

| Alkylation with methyl iodide | Methyl iodide, base (e.g., K2CO3), solvent | 70–80 | Risk of over-alkylation; requires monitoring |

| Hydrochloride salt formation | HCl in ethanol or ether | >95 | Precipitates pure hydrochloride salt |

Notes on Purification and Characterization

- Purification is commonly achieved by recrystallization of the hydrochloride salt from ethanol or ethyl acetate.

- Characterization includes:

- NMR spectroscopy to confirm methylation and pyrazinyl substitution.

- Mass spectrometry to verify molecular weight.

- Melting point and elemental analysis for purity assessment.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Research Applications

-

Muscarinic Receptor Targeting :

- N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride is primarily studied for its interaction with muscarinic receptors, especially the M4 subtype. This receptor is implicated in several neurological disorders, making the compound a candidate for therapeutic development in conditions such as schizophrenia and cognitive dysfunctions.

-

Inflammasome Modulation :

- The compound has been shown to influence the NLRP3 inflammasome pathway, which plays a critical role in inflammation and immune responses. Similar compounds have demonstrated the ability to block NLRP3 activation, potentially offering therapeutic avenues for diseases characterized by excessive inflammation.

-

Neuropharmacology :

- Its pharmacological profile suggests potential applications in neuropharmacology where it may serve as a ligand in receptor binding studies, contributing to our understanding of neurotransmitter systems and their associated disorders.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : It can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The pyrazine ring can be substituted under nucleophilic conditions.

Case Study 1: Muscarinic Antagonism

In studies focusing on muscarinic receptor interactions, this compound was evaluated for its ability to selectively antagonize M4 receptors. Results indicated that the compound could effectively inhibit receptor activity, suggesting its potential use in treating disorders characterized by dysregulated cholinergic signaling.

Case Study 2: Inflammasome Pathway Inhibition

Research demonstrated that compounds structurally similar to this compound could inhibit NLRP3 inflammasome activation in vitro. This inhibition was associated with reduced IL-1β release, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound belongs to a broader class of piperidin-4-amine derivatives. Key structural analogs include:

Key Observations :

Physicochemical Properties

Hydrogen bonding and crystallinity are influenced by substituents and salt forms:

- Hydrochloride vs. Dihydrochloride Salts: The target compound’s dihydrochloride form (MW 265.19) has higher solubility in polar solvents compared to mono-hydrochloride analogs (e.g., 319.83 g/mol compound in ).

- Thermal Stability : Analogs like the trifluoroethyl derivative (MW 232.67) may exhibit lower melting points due to reduced hydrogen bonding capacity.

Biological Activity

N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.75 g/mol. The compound features a piperidine ring substituted with a pyrazinyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step processes, including reactions between pyrazine derivatives and piperidine under acidic conditions. This method allows for the introduction of various functional groups, enhancing the compound's versatility for further modifications .

1. Neurotransmitter Interaction

Research indicates that this compound may interact with several neurotransmitter systems, particularly glycine transporters. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression . The specific binding affinities and mechanisms of action are still under investigation, but preliminary studies show promise in modulating neurotransmitter activity.

2. Antiviral Properties

Compounds structurally similar to this compound have exhibited antiviral activities. For instance, related compounds have demonstrated effectiveness against various viral strains, indicating that this compound may also possess similar properties .

3. Antimicrobial Activity

In vitro studies have shown that derivatives of piperidine and pyrazine can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antibacterial agents .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine | Contains a pyridine instead of pyrazine | Antiviral activity |

| N-(Piperidin-4-ylmethyl)pyrazin-2-amine hydrochloride | Similar piperidine structure | Neurotransmitter modulation |

| 1-Methyl-N-(pyrazin-2-yl)piperidin-4-amine hydrochloride | Variation in methylation pattern | Potential glycine transporter inhibition |

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various piperidine derivatives found that certain analogs exhibited superior activity against strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested at concentrations ranging from 0.25 mg/mL to 1 mg/mL, with some exhibiting better performance than standard antibiotics like streptomycin .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of similar compounds, highlighting their potential role in managing conditions like depression and anxiety by modulating neurotransmitter levels. In vivo assays indicated that these compounds could significantly alter behavioral responses in animal models .

Future Directions

The ongoing research into this compound focuses on elucidating its full pharmacological profile and therapeutic applications. Key areas include:

- Detailed receptor binding studies to identify specific interactions with neurotransmitter systems.

- Exploration of structure–activity relationships (SAR) to optimize the compound's efficacy and safety profile.

- Clinical trials to assess its potential in treating neurological disorders and infections.

Q & A

Q. What are the critical safety precautions for handling N-methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride in laboratory settings?

- Methodological Answer : Strict adherence to GHS safety protocols is required. Key precautions include:

- Avoiding ignition sources (P210) and storing in inert, moisture-free environments (P233, P231+P232) .

- Using explosion-proof equipment (P241) and non-sparking tools (P242) during synthesis or handling .

- Wearing PPE such as nitrile gloves, protective eyewear, and respiratory masks (P280, P284) to prevent inhalation or dermal exposure .

- Emergency measures: For skin contact, wash immediately with soap and water (P302+P352); for inhalation, move to fresh air (P304+P340) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of the piperidine ring via alkylation or reductive amination.

- Step 2 : Coupling with pyrazine derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol) .

- Optimization : Yield improvements (≥70%) are achieved using dry solvents (DMF, toluene) and inert atmospheres .

Q. How is the structural integrity of N-methyl-1-(pyrazin-4-yl)piperidin-4-amine hydrochloride validated?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm piperidine and pyrazine ring connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Comparative Studies : Testing the compound alongside analogs (e.g., N-benzyl-N-methylpiperidin-4-amine) under standardized conditions .

- Target Validation : Use CRISPR-edited cell lines to confirm receptor/enzyme interactions (e.g., serotonin or dopamine receptors) .

- Meta-Analysis : Cross-referencing PubChem and CAS data to identify batch-specific impurities affecting activity .

Q. What experimental design considerations are critical for optimizing in vitro pharmacological assays?

- Methodological Answer : Key factors include:

- Solubility Optimization : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC/EC values .

- Control Compounds : Include reference inhibitors (e.g., fluoxetine for antidepressant assays) .

- Data Reproducibility : Replicate assays across ≥3 independent experiments with blinded analysis .

Q. How can thermal instability of the compound impact long-term storage and experimental outcomes?

- Methodological Answer : Thermal degradation (observed at >50°C) may alter efficacy. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.